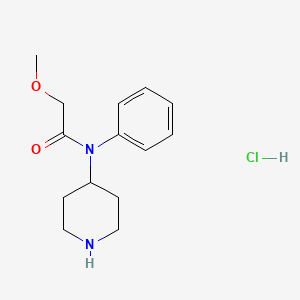
Mexedrone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mexedrone (hydrochloride) is an analytical reference material that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Wissenschaftliche Forschungsanwendungen
In Vitro Metabolic Profiling :
- Mexedrone, a synthetic cathinone structurally related to mephedrone, has been studied for its in vitro metabolic profile using human liver microsomes and CYP450 isoforms. The primary phase I metabolic reactions of mexedrone include hydroxylation and N- and O-dealkylation, with significant involvement of CYP2C19, CYP2D6, and CYP1A2 isoforms. These findings are critical for identifying appropriate markers of mexedrone intake and understanding its metabolic pathways (Camuto et al., 2021).
Synthesis and Monoamine Transporter Activity :
- Research on mexedrone has included the synthesis and analytical characterization of the substance and its N-methoxy positional isomer. This study explored their properties at dopamine, norepinephrine, and serotonin transporters, revealing mexedrone as a weak non-selective uptake blocker with low μM range IC50 values. This research provides valuable insights into the pharmacological profile of mexedrone (McLaughlin et al., 2017).
Cytotoxic and Mutagenic Effects :
- The impact of mexedrone on DNA was investigated, showing its potential mutagenic effects on TK6 cells. This research fills a significant gap in understanding the genetic risk associated with exposure to synthetic cathinones like mexedrone (Lenzi et al., 2021).
Quantification without Reference Standard :
- A study developed a 1H quantitative nuclear magnetic resonance (1H qNMR) method for mexedrone and its analogues, addressing the challenge of quantitative analysis in the absence of reference standards. This method is crucial for qualitative and quantitative assessments of substances like mexedrone (Zhao et al., 2021).
Binding to Monoamine Transporters :
- Research on mexedrone included an investigation of its binding to dopamine, norepinephrine, and serotonin transporters. This study focused on the role of individual amino acid residues in this interaction, contributing to our understanding of how mexedrone and similar substances interact with these transporters (Senior et al., 2020).
Analytical Characterization of Synthetic Cathinones :
- Mexedrone was part of a study on the analytical properties of four synthetic cathinone derivatives. The research provided critical data for the identification and chemical characterization of substances like mexedrone, enhancing our knowledge of new psychoactive substances (Qian et al., 2017).
Eigenschaften
Produktname |
Mexedrone (hydrochloride) |
|---|---|
Molekularformel |
C12H17NO2 · HCl |
Molekulargewicht |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H |
InChI-Schlüssel |
CZHKRQUFWDRDIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C(NC)COC)=O)C=C1.Cl |
Synonyme |
3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one, monohydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



